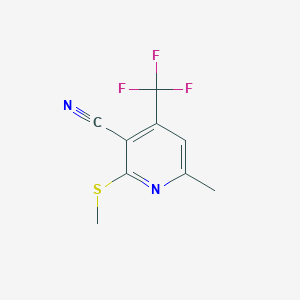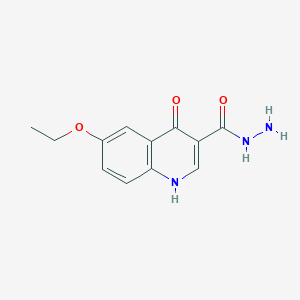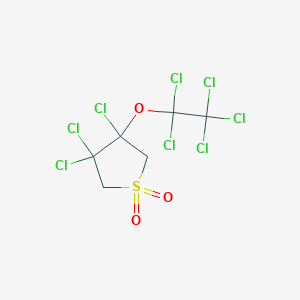
6-Methyl-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is an organic compound with the molecular formula C10H7F3N2S It is a derivative of pyridine, characterized by the presence of a nitrile group at the third position, a methyl group at the sixth position, a methylthio group at the second position, and a trifluoromethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Nitrile Introduction: The nitrile group is introduced at the third position through a nucleophilic substitution reaction.
Methylation: The methyl group is added at the sixth position using a methylating agent under basic conditions.
Thiomethylation: The methylthio group is introduced at the second position using a thiomethylating reagent.
Trifluoromethylation: The trifluoromethyl group is added at the fourth position using a trifluoromethylating reagent under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-: Lacks the trifluoromethyl group.
3-Pyridinecarbonitrile, 6-methyl-4-(trifluoromethyl)-: Lacks the methylthio group.
3-Pyridinecarbonitrile, 2-(methylthio)-4-(trifluoromethyl)-: Lacks the methyl group.
Uniqueness
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile and methylthio groups provide reactive sites for further chemical modifications.
Propiedades
Número CAS |
182127-93-1 |
|---|---|
Fórmula molecular |
C9H7F3N2S |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-methyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7F3N2S/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)15-2/h3H,1-2H3 |
Clave InChI |
CEMRDLVLEVMUKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)SC)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)


![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)

